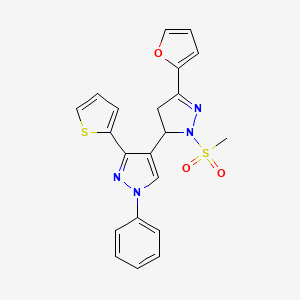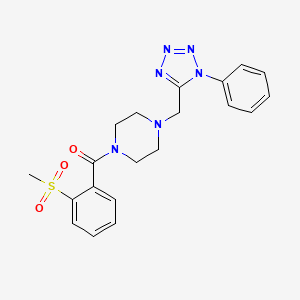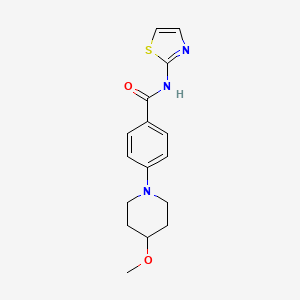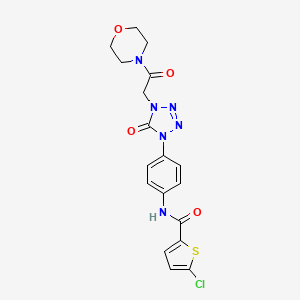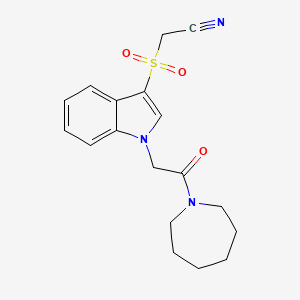
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile is a complex organic molecule that features an indole core, which is a structure common in many natural products and pharmaceuticals. The molecule is further modified with a sulfonyl group attached to the indole ring and an azepan (heptamino) ring linked through an oxoethyl chain. This structure suggests potential for a variety of chemical interactions and biological activities.
Synthesis Analysis
While the specific synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile is not detailed in the provided papers, the interaction of acetonitrile with trifluoromethanesulfonic acid as described in paper could potentially be a step in the synthesis of similar compounds. The formation of various cations and neutral compounds in this reaction indicates the reactivity of acetonitrile in the presence of strong acids, which could be utilized in the synthesis of complex molecules like the one .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups. The indole core provides aromatic stability, while the sulfonyl group could introduce electron-withdrawing properties, affecting the molecule's reactivity. The azepan ring adds a seven-membered cyclic amine, which could contribute to the compound's three-dimensional conformation and potential binding properties.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The sulfonyl group, for instance, could participate in sulfonylation reactions, while the azepan ring could engage in nucleophilic substitution reactions due to its amine functionality. The presence of acetonitrile in the molecule might also suggest susceptibility to nucleophilic attack, as seen in the reactions described in paper , where acetonitrile interacts with trifluoromethanesulfonic acid to form various products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile would be influenced by its molecular structure. The compound is likely to be polar due to the presence of the sulfonyl group and the azepan ring's nitrogen, which could affect its solubility in polar solvents like acetonitrile. The spectroscopic characterization of similar compounds with sulfonyl groups, as mentioned in paper , suggests that such compounds can form complexes with bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene in acetonitrile, indicating potential reactivity and solubility characteristics that could be relevant for the compound .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile, and its derivatives, are primarily involved in chemical synthesis. For instance, in the study of sulfonation of indoles, researchers found that using chlorosulfonic acid in acetonitrile leads to the efficient synthesis of various sulfonamide derivatives, which are key in creating a range of chemical compounds (Janosik et al., 2006). This type of chemical reaction is fundamental in medicinal chemistry and drug design.
Role in Heterocyclic Compound Formation
The compound also plays a role in the formation of heterocyclic compounds. In a study by Acheson et al. (1972), the interaction of indoles with dimethyl acetylenedicarboxylate in acetonitrile was shown to form benzazepines, a type of heterocyclic compound. This demonstrates its utility in synthesizing complex organic structures, which are crucial in the development of new pharmaceuticals and materials (Acheson et al., 1972).
Involvement in Triazole Formation
Moreover, the compound is involved in the synthesis of triazoles, as indicated in a study by Efimov et al. (2014). The research focused on the reactions of β-azolylenamines with sulfonyl azides in acetonitrile, leading to the formation of 1H-4-(azol-5-yl)-1,2,3-triazoles. Triazoles are a significant class of compounds with various applications in medicinal chemistry and agriculture (Efimov et al., 2014).
Sulfonyl Group Rearrangement
Another significant application is seen in the study of sulfonyl group rearrangement. Yamauchi et al. (2010) reported that 1,2-rearrangement of a sulfonyl group occurs in 1-sulfonyl-1,2,3-triazoles treated with 4-dimethylaminopyridine in acetonitrile. This rearrangement is important in organic synthesis and drug design, offering pathways to synthesize new molecular structures (Yamauchi et al., 2010).
Propiedades
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c19-9-12-25(23,24)17-13-21(16-8-4-3-7-15(16)17)14-18(22)20-10-5-1-2-6-11-20/h3-4,7-8,13H,1-2,5-6,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMWQCKIAVTOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

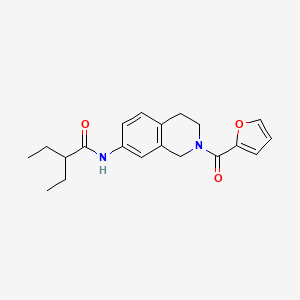
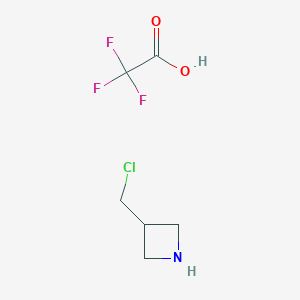
![8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B3007956.png)
![N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007961.png)
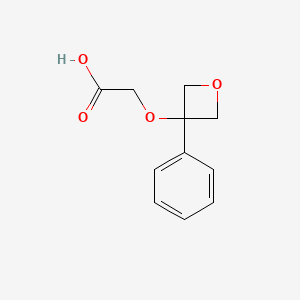
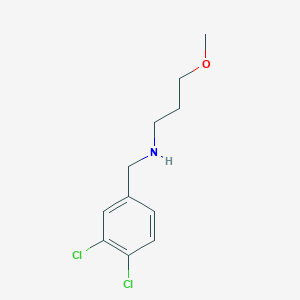
![N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3007965.png)
![N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B3007966.png)
